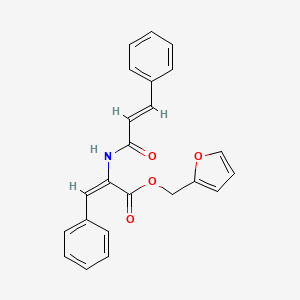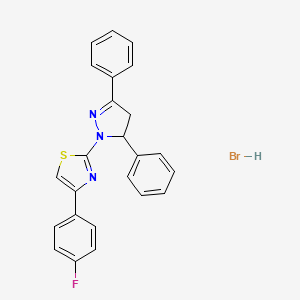
N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DBP-Gly, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DBP-Gly is a synthetic compound that is commonly used as a research tool in the field of biochemistry and pharmacology.
科学的研究の応用
DBP-Gly has been widely used as a research tool in various scientific fields, including biochemistry, pharmacology, and neuroscience. DBP-Gly is commonly used to study the function of G protein-coupled receptors (GPCRs), which are important targets for drug development. DBP-Gly is also used to study the structure and function of ion channels, which play a crucial role in cellular signaling. Additionally, DBP-Gly is used to study the role of neurotransmitters in the central nervous system.
作用機序
DBP-Gly acts as a competitive antagonist of GPCRs, specifically the metabotropic glutamate receptor subtype 5 (mGluR5). DBP-Gly binds to the active site of mGluR5 and prevents the binding of glutamate, which is the endogenous ligand for this receptor. This results in the inhibition of downstream signaling pathways, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
DBP-Gly has been shown to have various biochemical and physiological effects. In vitro studies have shown that DBP-Gly inhibits the activation of mGluR5 and reduces the release of neurotransmitters such as glutamate and dopamine. In vivo studies have shown that DBP-Gly has anxiolytic and antipsychotic effects, and can improve cognitive function in animal models of schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
DBP-Gly has several advantages as a research tool, including its high potency and selectivity for mGluR5, its stability in aqueous solutions, and its ability to penetrate the blood-brain barrier. However, DBP-Gly also has some limitations, including its relatively high cost, the need for specialized equipment for its synthesis, and the potential for off-target effects.
将来の方向性
There are several future directions for research involving DBP-Gly. One direction is to study the role of mGluR5 in various neurological and psychiatric disorders, and to develop novel therapeutics targeting this receptor. Another direction is to investigate the potential of DBP-Gly as a tool for studying the function of ion channels and other GPCRs. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing DBP-Gly and other related compounds.
合成法
DBP-Gly is synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of N-benzylglycine with 3-bromobenzyl bromide in the presence of a base to form N~1~,N~1~-dibenzyl-N~2~-(3-bromophenyl)glycinamide. This intermediate compound is then reacted with methylsulfonyl chloride to form DBP-Gly.
特性
IUPAC Name |
N,N-dibenzyl-2-(3-bromo-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-30(28,29)26(22-14-8-13-21(24)15-22)18-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJMICUNIAFMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-N~2~-(3-bromophenyl)-N~2~-(methylsulfonyl)glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

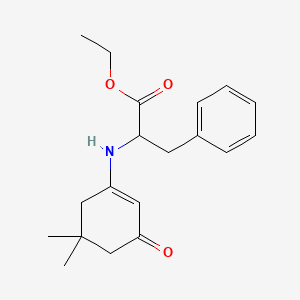
![N-[3-chloro-2-oxo-1-(trichloromethyl)propyl]benzenesulfonamide](/img/structure/B4893266.png)
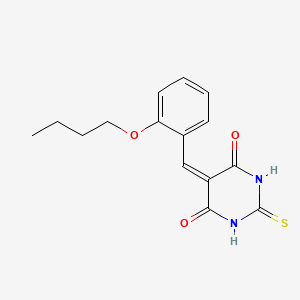
![5-{3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4893272.png)
![4-bromo-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B4893276.png)
![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4893293.png)

![N-[2-(3-nitrophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4893308.png)
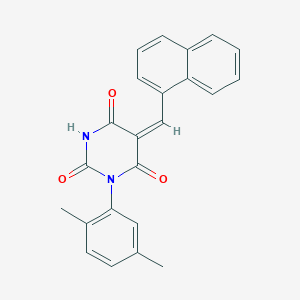
![1-chloro-4-[(1,1,2,3,3,3-hexafluoropropyl)sulfonyl]benzene](/img/structure/B4893323.png)
![5-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893339.png)
![1-{[2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl]diazenyl}-2-naphthol](/img/structure/B4893347.png)
